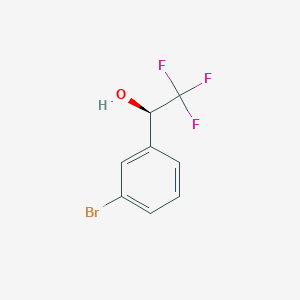
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a bromophenyl group and a trifluoromethyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as boron trifluoride.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromo-2,2,2-trifluoroacetophenone.
Reduction: Formation of 1-(3-bromophenyl)-2,2,2-trifluoroethane.
Substitution: Formation of compounds such as 1-(3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol.
Scientific Research Applications
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromophenyl group can interact with specific binding sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
- (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethane
Uniqueness
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and resistance to metabolic degradation.
Properties
Molecular Formula |
C8H6BrF3O |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 |
InChI Key |
YJAXYKDDEAMXAW-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


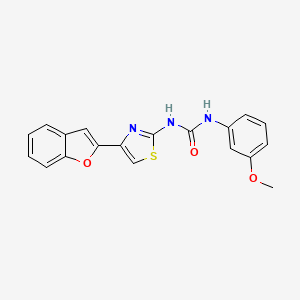

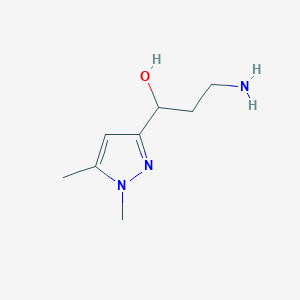

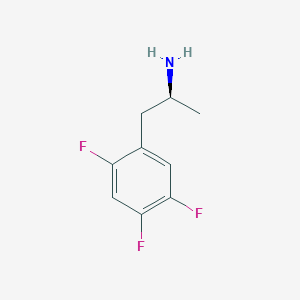
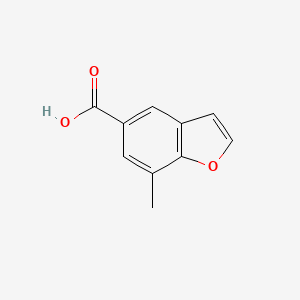
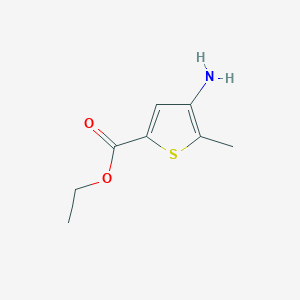


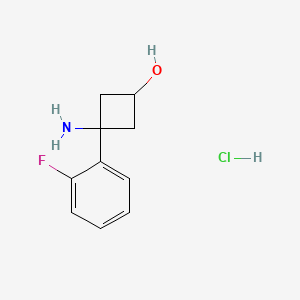
![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)

